1-(Ethanesulfonyl)-4-nitrobenzene
Overview
Description
1-(Ethanesulfonyl)-4-nitrobenzene is an organic compound characterized by the presence of an ethanesulfonyl group and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Ethanesulfonyl)-4-nitrobenzene can be synthesized through several methods. One common approach involves the sulfonation of 4-nitrobenzene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically proceeds under mild conditions, often at room temperature or slightly elevated temperatures, to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems and optimized reaction conditions can help achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Ethanesulfonyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The ethanesulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanesulfonyl group, leading to the formation of sulfonic acids or sulfonates.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1-(Ethanesulfonyl)-4-aminobenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Scientific Research Applications
1-(Ethanesulfonyl)-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Chemical Probes: It can be used as a chemical probe to study various biochemical pathways and mechanisms.
Mechanism of Action
The mechanism of action of 1-(ethanesulfonyl)-4-nitrobenzene largely depends on its chemical reactivity. The nitro group can undergo reduction to form an amino group, which can then interact with biological targets. The ethanesulfonyl group can act as a leaving group in substitution reactions, facilitating the formation of new chemical bonds. These interactions can affect molecular targets and pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Methanesulfonyl)-4-nitrobenzene: Similar structure but with a methanesulfonyl group instead of an ethanesulfonyl group.
1-(Ethanesulfonyl)-2-nitrobenzene: Similar structure but with the nitro group in a different position on the benzene ring.
4-Nitrobenzenesulfonic acid: Contains a sulfonic acid group instead of an ethanesulfonyl group.
Uniqueness
1-(Ethanesulfonyl)-4-nitrobenzene is unique due to the specific combination of the ethanesulfonyl and nitro groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in specific synthetic applications and research studies.
Properties
IUPAC Name |
1-ethylsulfonyl-4-nitrobenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO4S/c1-2-14(12,13)8-5-3-7(4-6-8)9(10)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWGQPJLXSDTODA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90368742 | |
Record name | 1-(ethylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7205-81-4 | |
Record name | 1-(ethylsulfonyl)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90368742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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